molecular formula C15H21NOS B14959937 [2-(Ethylsulfanyl)phenyl](3-methylpiperidin-1-yl)methanone

[2-(Ethylsulfanyl)phenyl](3-methylpiperidin-1-yl)methanone

Cat. No.: B14959937
M. Wt: 263.4 g/mol
InChI Key: IGRHPWURLDDQTE-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)phenylmethanone is an organic compound with the molecular formula C15H21NOS. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)phenylmethanone typically involves multiple stepsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-(Ethylsulfanyl)phenylmethanone has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)phenylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Ethylsulfanyl)phenylmethanone
  • 3-Hydroxy-5-methylpiperidin-1-ylmethanone
  • 7-(Ethylsulfanyl)-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]pyrimido[4,5-d]pyrimidin-4(3H)-one

Uniqueness

2-(Ethylsulfanyl)phenylmethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylsulfanyl group and the piperidine ring makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H21NOS

Molecular Weight

263.4 g/mol

IUPAC Name

(2-ethylsulfanylphenyl)-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C15H21NOS/c1-3-18-14-9-5-4-8-13(14)15(17)16-10-6-7-12(2)11-16/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3

InChI Key

IGRHPWURLDDQTE-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCCC(C2)C

Origin of Product

United States

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